molecular formula C15H9Cl3N4S B12032680 5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478253-95-1

5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032680
CAS No.: 478253-95-1
M. Wt: 383.7 g/mol
InChI Key: BICOQRBSWPYLDY-UFWORHAWSA-N
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Description

Role of 1,2,4-Triazole Scaffolds in Bioactive Compound Design

The 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry due to its unique electronic configuration, hydrogen-bonding capacity, and metabolic stability. This heterocyclic system enables interactions with diverse biological targets, including enzymes involved in sterol biosynthesis, DNA replication, and cell wall synthesis. For instance, antifungal triazoles such as fluconazole and voriconazole inhibit lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol production in fungal cell membranes. The triazole ring’s nitrogen atoms facilitate coordination with the heme iron of CYP51, disrupting substrate oxidation and leading to membrane destabilization.

In antibacterial applications, 1,2,4-triazole derivatives exhibit dual mechanisms: direct microbial growth inhibition and suppression of virulence factors. Hybrid molecules combining triazole cores with fluoroquinolone moieties have demonstrated enhanced activity against drug-resistant Gram-negative pathogens by targeting DNA gyrase and topoisomerase IV. Computational studies further reveal that the triazole scaffold’s planar geometry allows deep penetration into hydrophobic enzyme pockets, as observed in glucosamine-6-phosphate synthase inhibition, which disrupts bacterial cell wall assembly.

Table 1: Biological Targets of Select 1,2,4-Triazole Derivatives

Target Enzyme Mechanism of Action Biological Effect
Lanosterol 14α-demethylase Heme iron coordination Antifungal activity
DNA gyrase Topoisomerase inhibition Antibacterial activity
Glucosamine-6-phosphate synthase Competitive substrate inhibition Cell wall disruption

Structural Evolution of Halogen-Substituted Triazole Derivatives

Halogenation has become a cornerstone in optimizing the bioactivity of 1,2,4-triazole derivatives. Chlorine and fluorine atoms are frequently introduced to enhance lipophilicity, improve target binding through halogen bonding, and resist oxidative metabolism. For example, the addition of a 2-chlorophenyl group at the 5-position of the triazole ring, as seen in the subject compound, increases aromatic stacking interactions with hydrophobic enzyme regions. This modification has been shown to improve inhibitory potency against CYP51 by 30–50% compared to non-halogenated analogs.

The incorporation of a 2,3-dichlorobenzylideneamino group further exemplifies strategic halogen placement. Molecular docking studies on analogous Schiff base-triazole hybrids indicate that ortho- and para-chlorine substituents on the benzylidene ring induce conformational strain in target enzymes, favoring high-affinity binding. In one series of 3,4,5-trisubstituted 1,2,4-triazoles, derivatives bearing 4-chlorophenyl groups exhibited IC~50~ values of 8 μM against bacterial kinases, compared to 154 μM for non-halogenated counterparts. These findings underscore the critical role of halogen positioning in modulating electronic and steric properties.

Properties

CAS No.

478253-95-1

Molecular Formula

C15H9Cl3N4S

Molecular Weight

383.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2,3-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl3N4S/c16-11-6-2-1-5-10(11)14-20-21-15(23)22(14)19-8-9-4-3-7-12(17)13(9)18/h1-8H,(H,21,23)/b19-8+

InChI Key

BICOQRBSWPYLDY-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of the Triazole-Thiol Core

The 1,2,4-triazole-3-thiol scaffold is synthesized via cyclization reactions. A representative method involves reacting thiocarbazides with substituted benzoic acids under basic conditions. For instance, 3-mercapto-1,2,4-triazole derivatives are prepared by heating 5-chloro-2-iodobenzoic acid with 3-mercapto-1,2,4-triazole in the presence of potassium carbonate and hexamethylphosphoric triamide (HMPA) at 80°C for 24 hours. This method yields 71–80% of the triazole-thiol intermediate, which is critical for subsequent functionalization.

Schiff Base Formation

The final step involves condensing the triazole-thiol intermediate with 2,3-dichlorobenzaldehyde. This reaction is typically performed in ethanol or methanol under reflux, with catalytic acetic acid facilitating imine bond formation. For example, analogous compounds like 4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol derivatives are synthesized by stirring equimolar amounts of the aldehyde and triazole-amine in ethanol at 60°C for 6–8 hours. The product is purified via recrystallization or column chromatography, achieving purities >95%.

Mechanochemical Synthesis

Recent advances in green chemistry have introduced solvent-free mechanochemical methods for triazole synthesis. Ball milling enables efficient coupling of reactants with reduced waste.

Ball Milling Protocol

A study by Praveen et al. demonstrated the synthesis of hybrid triazole derivatives using a planetary ball mill. Copper oxide nanoparticles catalyze the cycloaddition between azides and alkynes (Huisgen click reaction), while DABCO (1,4-diazabicyclo[2.2.2]octane) facilitates Baylis-Hillman adduct formation. Applied to the target compound, this method could involve milling 5-(2-chlorophenyl)-1,2,4-triazole-3-thiol with 2,3-dichlorobenzaldehyde and catalytic CuO nanoparticles at 300 rpm for 2 hours. Mechanochemical routes often achieve yields comparable to classical methods (70–85%) while reducing reaction times to <3 hours.

Optimization Strategies

Catalytic Systems

Catalyst selection significantly impacts yield and purity. Copper(I) iodide or CuO nanoparticles enhance Schiff base formation efficiency. For example, CuO-catalyzed reactions reduce side products like hydrolyzed aldehydes, improving yields by 15–20% compared to uncatalyzed reactions.

Solvent Effects

Polar aprotic solvents like HMPA or DMF stabilize the transition state during cyclization. However, HMPA’s toxicity has prompted shifts to greener alternatives. Ethanol-water mixtures (7:3 v/v) achieve 65–70% yields for analogous triazole-thiols while minimizing environmental impact.

Temperature and Time

Optimal conditions balance reaction rate and decomposition. Heating at 80°C for 24 hours maximizes cyclization efficiency, while Schiff base formation requires milder temperatures (60°C) to prevent aldehyde oxidation.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR : Aromatic protons from the 2-chlorophenyl group appear as doublets at δ 7.4–7.6 ppm, while the triazole proton resonates as a singlet near δ 8.2 ppm.

  • FT-IR : The C=N stretch of the Schiff base is observed at 1620–1640 cm⁻¹, and the thiol (-SH) vibration appears as a broad peak at 2550–2600 cm⁻¹.

Purity Assessment

HPLC analyses using C18 columns and acetonitrile-water mobile phases (70:30) confirm purities ≥95%. Residual solvents like HMPA are quantified via GC-MS, with limits <0.1% per ICH guidelines.

Comparative Analysis of Methods

Method Yield Time Catalyst Solvent
Classical Condensation70–80%24–48 hNone or CuOHMPA/Ethanol
Mechanochemical75–85%2–3 hCuO nanoparticlesSolvent-free
Green Solvent Approach65–70%24 hAcetic acidEthanol-Water

Challenges and Solutions

Byproduct Formation

Hydrolysis of the Schiff base to the parent amine and aldehyde is a common side reaction. Adding molecular sieves (4 Å) absorbs water, increasing yields to >80%.

Scalability Issues

Classical methods face scalability limitations due to prolonged heating. Continuous flow reactors mitigate this by enabling rapid heat transfer, reducing reaction times to 1–2 hours .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have demonstrated that compounds similar to 5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibit significant antibacterial and antifungal activities. For instance, research indicates that triazole-based compounds can inhibit the growth of various pathogenic bacteria and fungi by disrupting their cellular processes .

Anticancer Properties
Research has highlighted the potential of triazole derivatives as anticancer agents. Compounds structurally related to 5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as enzyme inhibition and disruption of cell signaling pathways .

Enzyme Inhibition
Specific studies have identified the compound's ability to act as an inhibitor of enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This property suggests potential applications in developing treatments for type II diabetes mellitus by managing blood glucose levels .

Agricultural Applications

Pesticidal Activity
The compound's structural features suggest potential efficacy as a pesticide. Triazoles are known for their ability to act against plant pathogens, making derivatives like 5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol candidates for further investigation in agrochemical applications .

Herbicidal Properties
Research into similar triazole compounds has indicated potential herbicidal activity. These compounds can inhibit the growth of unwanted plants by disrupting specific biochemical pathways involved in plant metabolism .

Material Science Applications

Nonlinear Optical Properties
Triazoles have been explored for their nonlinear optical properties, which are essential in developing advanced materials for photonics. The unique electronic structure of triazole derivatives can be tuned for specific optical applications such as sensors and laser devices .

Safety and Toxicity Considerations

While exploring the applications of 5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, it is crucial to consider its safety profile. The compound is classified as toxic if swallowed and can cause skin irritation and serious eye damage . Therefore, appropriate safety measures must be employed during handling and application.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the triazole ring and benzylidene moiety, impacting physicochemical and biological properties. Selected analogs include:

Compound Name R<sup>5</sup> (Position 5) Benzylidene Substituent (Position 4) Key Features Reference
5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 2-Chlorophenyl 2,3-Dichlorophenyl High halogen content; potential bioactivity Main Compound
5-(3-Chlorophenyl)-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol 3-Chlorophenyl 2,5-Dimethoxyphenyl Methoxy groups enhance solubility
5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 3-Chlorophenyl 2,4-Dichlorophenyl Meta-substituted Cl; altered steric effects
5-(2,4-Dichlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 2,4-Dichlorophenyl 2-Fluorophenyl Fluorine substitution; electronic effects
5-(4-tert-Butylphenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-tert-Butylphenyl 2,6-Dichlorophenyl Bulky tert-butyl group; lipophilicity
5-(2-Chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol 2-Chlorophenyl Pyrazole-tolyl hybrid Heterocyclic extension; IC50 = 1.50 μM

Comparative Yields :

  • Compounds with bulky substituents (e.g., tert-butylphenyl in ) may require optimized conditions due to steric hindrance .

Physicochemical Properties

Property Main Compound (Estimated) 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(2,4-Dichlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Molecular Weight ~405.2 g/mol 379.26 g/mol 367.23 g/mol
Melting Point Not reported 196–198°C Not reported
Solubility Low (high halogenation) Moderate (methoxy groups in analogs enhance solubility) Low (fluorine substitution)

Biological Activity

5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, with the CAS number 478253-95-1, is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring known for its stability and interaction capabilities with biological receptors, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H9Cl3N4S, with a molecular weight of approximately 383.7 g/mol. The presence of multiple chlorine substituents and a thiol group contributes to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC15H9Cl3N4S
Molecular Weight383.7 g/mol
CAS Number478253-95-1
ToxicityH301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. A study involving hydrazone derivatives of triazole revealed that compounds similar to 5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol demonstrated cytotoxic effects against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The selectivity towards cancer cells suggests potential for development as an anticancer agent.

Key Findings:

  • Cytotoxicity: The compound showed enhanced cytotoxicity compared to other derivatives in the same class.
  • Selectivity: Higher selectivity towards malignant cells indicates a promising therapeutic profile.

The mechanism by which triazole compounds exert their biological effects often involves interaction with cellular receptors and enzymes. The triazole ring acts as a hydrogen bond acceptor and donor, enhancing solubility and bioavailability . The incorporation of sulfur in the form of thiol groups has been shown to increase potency compared to non-thiolated derivatives.

Case Studies

Several studies have explored the biological activity of similar triazole compounds:

  • Study on Hydrazone Derivatives:
    • Objective: Evaluate the effect of synthesized hydrazone derivatives on cancer cell migration.
    • Results: Certain derivatives inhibited cancer cell migration effectively, suggesting potential as antimetastatic agents .
  • Antimicrobial Activity:
    • Triazole derivatives have also been investigated for antimicrobial properties. Compounds bearing thiol functionalities often exhibit enhanced antibacterial and antifungal activities .

Q & A

Q. What are the optimized synthetic routes for 5-(2-chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via a Schiff base condensation reaction. A general method involves refluxing 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2,3-dichlorobenzaldehyde in ethanol, catalyzed by glacial acetic acid. The reaction typically requires 4–6 hours under reflux, followed by solvent evaporation and purification via recrystallization . Key parameters include stoichiometric control (1:1 molar ratio of amine to aldehyde) and catalyst concentration (3–5 drops of AcOH per 20 mL solvent).

Q. How are structural ambiguities resolved during characterization of this triazole derivative?

Multi-technique characterization is critical:

  • ¹H-NMR : Aromatic protons (δ 6.8–7.6 ppm) and thiol protons (δ ~9.5 ppm) confirm substitution patterns .
  • IR : Peaks at 1240–1260 cm⁻¹ (C=S) and 1590–1610 cm⁻¹ (C=N) validate the triazole-thione and imine groups .
  • Elemental analysis : Discrepancies >0.3% in C/H/N/S suggest incomplete purification or side reactions .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns verify the molecular formula .

Advanced Research Questions

Q. What computational strategies are used to predict biological activity and binding mechanisms?

Molecular docking (e.g., AutoDock Vina) and ADME analysis are employed to screen for drug-like properties. For example:

  • Docking : The dichlorobenzylidene moiety interacts with hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase) via π-π stacking and halogen bonds .
  • ADME : Predicted logP values >3.5 indicate high lipophilicity, requiring structural modification (e.g., adding polar groups) to improve solubility .

Q. How do structural modifications influence toxicity and pharmacological activity?

Substituent effects are systematically studied:

  • Chlorine position : 2,3-dichloro substitution enhances antimicrobial activity compared to 2,4-dichloro analogs (MIC reduced by 50% against S. aureus) .
  • Triazole-thione vs. triazole-thiol : Thione derivatives exhibit lower cytotoxicity (IC₅₀ >100 µM) but reduced bioavailability due to poor membrane permeability .
  • Hybrid analogs : Combining triazole with pyrazole or thiophene rings improves antifungal potency (e.g., 2-fold increase against C. albicans) .

Q. How can spectral data contradictions (e.g., ¹H-NMR shifts) be resolved for structurally similar analogs?

Contradictions arise from tautomerism or solvent effects. Mitigation strategies include:

  • Dynamic NMR : Detect tautomeric equilibria (e.g., thiol-thione interconversion) via variable-temperature experiments .
  • Comparative analysis : Reference shifts from analogs like 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (δ 7.2–7.8 ppm for aromatic protons in DMSO-d₆) .
  • X-ray crystallography : Resolve ambiguities by determining solid-state structures .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueDiagnostic Peaks/FeaturesReference
¹H-NMR (DMSO-d₆)Thiol proton: δ 9.5–9.7 (s, 1H); Aromatic protons: δ 7.1–7.6 (m, 6H)
IR (KBr)C=S: 1243 cm⁻¹; C=N: 1596 cm⁻¹; NH: 3390 cm⁻¹
LC-MS[M+H]+ at m/z 413.5 (calcd 413.2); Fragments: m/z 285 (loss of C₆H₃Cl₂)

Q. Table 2. Biological Activity Trends

ModificationAntimicrobial Activity (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)Reference
Parent compound12.5 (S. aureus)>100
2,4-Dichloro analog25.0 (S. aureus)>100
Pyrazole-triazole hybrid6.25 (C. albicans)85.3

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